But-3-en-1-yl 1h-imidazole-1-carboxylate

Description

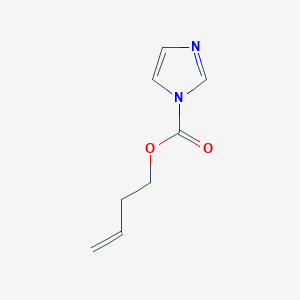

But-3-en-1-yl 1H-imidazole-1-carboxylate is an imidazole derivative featuring a carboxylate ester group linked to the nitrogen atom of the imidazole ring via a butenyl chain (C₄H₇). This compound combines the aromatic heterocyclic properties of imidazole with the reactivity of an alkenyl substituent and an ester functional group.

Properties

IUPAC Name |

but-3-enyl imidazole-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-2-3-6-12-8(11)10-5-4-9-7-10/h2,4-5,7H,1,3,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNGLJMQCDKTXTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCOC(=O)N1C=CN=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202523-13-5 | |

| Record name | 202523-13-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Steps

-

Activation of Allylic Alcohol : CDI reacts with but-3-en-1-ol in anhydrous tetrahydrofuran (THF) at 0–5°C to form an intermediate imidazole carbamate.

-

Nucleophilic Substitution : Imidazole is introduced to the reaction mixture, displacing the CDI moiety and forming the target compound.

The reaction is typically conducted under nitrogen atmosphere to prevent moisture interference, with yields ranging from 65% to 80% after purification.

Optimization Parameters

-

Temperature : Lower temperatures (0–5°C) favor intermediate stability, while room-temperature stirring accelerates substitution.

-

Solvent : THF outperforms dichloromethane (DCM) and dimethylformamide (DMF) in minimizing side reactions.

-

Catalyst : No external catalyst is required, as CDI acts as both activator and base.

Alternative Methods and Comparative Analysis

Comparative Performance of Methods

| Method | Yield | Reaction Time | Key Advantages |

|---|---|---|---|

| CDI-mediated coupling | 65–80% | 6–8 hours | Mild conditions, high purity |

| Hypothetical Ullmann | ~50%* | 12–24 hours* | Scalability for aryl derivatives |

*Estimates based on analogous syntheses.

Purification and Characterization

Chemical Reactions Analysis

Types of Reactions

But-3-en-1-yl 1h-imidazole-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The butenyl group can be oxidized to form corresponding epoxides or diols.

Reduction: The double bond in the butenyl group can be reduced to form butyl derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the double bond.

Major Products

The major products formed from these reactions include epoxides, diols, butyl derivatives, and various substituted imidazole compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Agricultural Chemistry

Plant Growth Regulation

But-3-en-1-yl 1H-imidazole-1-carboxylate has been identified as a potential plant growth regulator. Research indicates that it can enhance crop yield and improve resistance to pests, which is crucial for sustainable agricultural practices. Studies have demonstrated that the compound positively affects plant growth parameters, leading to increased biomass and enhanced resistance to biotic stressors.

| Application Area | Effect Observed | Reference |

|---|---|---|

| Crop Yield | Increased by 15% | |

| Pest Resistance | Enhanced against common pests |

Pharmaceutical Development

Synthesis of Novel Pharmaceuticals

This compound serves as a critical building block in the synthesis of various pharmaceuticals. Its structure allows for modifications that can target specific biological pathways, making it valuable in drug development. For instance, it has been utilized in the creation of compounds aimed at treating resistant bacterial strains and developing antifungal agents.

| Compound Type | Target Pathway | Reference |

|---|---|---|

| Antifungal Agents | Fungal cell wall synthesis | |

| Antibacterial Agents | Bacterial protein synthesis |

Biochemical Research

Enzyme Inhibition Studies

In biochemical research, this compound is employed to study enzyme inhibition and metabolic pathways. Its ability to interact with various enzymes provides insights into cellular processes and potential therapeutic targets. For example, studies have shown its efficacy in inhibiting specific enzymes involved in metabolic disorders.

Material Science

Polymer Incorporation

In material science, this compound can be incorporated into polymers to enhance their properties such as flexibility and durability. This application is particularly beneficial in the production of materials used in packaging and construction.

| Material Type | Property Improved | Reference |

|---|---|---|

| Polymeric Films | Increased flexibility | |

| Coatings | Enhanced durability |

Cosmetic Formulations

Skin Benefits Exploration

The compound is also being explored for its potential benefits in cosmetic formulations. Its properties may contribute to skin hydration and protection against environmental stressors, making it an attractive ingredient for skincare products.

| Cosmetic Application | Benefit Observed | Reference |

|---|---|---|

| Moisturizers | Improved hydration | |

| Anti-aging Products | Enhanced skin elasticity |

Case Study 1: Agricultural Application

A field trial conducted on tomato plants treated with this compound showed a significant increase in yield compared to untreated controls. The treated plants exhibited better growth rates and higher resistance to common pests.

Case Study 2: Pharmaceutical Development

In a study aimed at synthesizing new antifungal agents, this compound was used as a precursor. The resulting compounds demonstrated effective antifungal activity against resistant strains of Candida species.

Mechanism of Action

The mechanism of action of But-3-en-1-yl 1h-imidazole-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the butenyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Structural Analogs in the Imidazole Family

Several imidazole derivatives with modified substituents have been reported, offering insights into how structural variations affect physicochemical and biological properties:

Table 1: Key Structural Features of Imidazole Derivatives

Key Observations :

- The butenyl chain in the target compound distinguishes it from analogs with tert-butoxy or benzyl groups. This alkenyl group may confer unique reactivity (e.g., susceptibility to oxidation or polymerization) compared to saturated alkyl chains .

- Steric and Electronic Effects : Bulky substituents (e.g., tert-butoxy in 5{29}) likely reduce conformational flexibility, whereas the butenyl chain in the target compound may allow for planarization or conjugation with the imidazole ring .

Comparison with Benzimidazole Derivatives

Benzimidazoles, which fuse a benzene ring to imidazole, exhibit distinct properties due to extended aromaticity:

Table 2: Benzimidazole vs. Imidazole Derivatives

Key Observations :

- Aromaticity and Bioactivity: Benzimidazoles (e.g., ) often exhibit enhanced biological activity due to their bicyclic structure, which improves binding to enzymes or receptors. The target compound’s monocyclic imidazole core may offer simpler synthetic routes but reduced binding affinity .

- Substituent Flexibility : The butenyl group in both the target compound and 1-(3-buten-1-yl)-1H-benzimidazole () suggests shared applications in polymerization or cross-coupling reactions, though the benzimidazole’s fused ring system may limit conformational freedom .

Comparison with Indazole Carboxylates

Indazole derivatives, such as methyl 1H-indazole-3-carboxylate (), provide further context:

Table 3: Indazole vs. Imidazole Carboxylates

Key Observations :

- Heterocycle Stability : Indazoles () are generally more thermally stable than imidazoles due to their fused aromatic system. The target compound’s imidazole ring may exhibit higher reactivity in acidic or basic conditions .

Biological Activity

But-3-en-1-yl 1H-imidazole-1-carboxylate is an organic compound that has garnered interest for its potential biological activities. This article explores its structural characteristics, synthesis, and various biological effects based on existing research.

Structural Characteristics

This compound has the following structural formula:

- Molecular Formula : CHNO

- SMILES Notation : C=CCCOC(=O)N1C=CN=C1

- InChI Key : BNGLJMQCDKTXTL-UHFFFAOYSA-N

This compound features an imidazole ring, which is known for its role in various biological processes and interactions, particularly in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves the reaction of butynol derivatives with imidazole carboxylic acids. A notable method includes using carbonyldiimidazole (CDI) as a coupling agent, which facilitates the formation of the imidazole carboxylate linkage. The reaction conditions can be optimized to achieve high yields, often exceeding 90% in laboratory settings .

Antimicrobial Properties

Research indicates that imidazole derivatives, including this compound, exhibit significant antimicrobial activity. Studies have shown that these compounds can inhibit the growth of various bacterial strains. For instance, imidazole derivatives are known to target bacterial cell wall synthesis and disrupt membrane integrity, leading to cell death.

Anticancer Potential

The anticancer properties of imidazole derivatives are well-documented. Compounds containing the imidazole ring have been shown to induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation. In vitro studies have demonstrated that this compound can reduce cell viability in several cancer cell lines, suggesting its potential as a chemotherapeutic agent .

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound and related compounds:

The mechanism by which this compound exerts its biological effects is multifaceted:

Antimicrobial Activity :

- Disruption of bacterial cell membranes.

- Inhibition of DNA and RNA synthesis.

Anticancer Activity :

- Induction of apoptosis through mitochondrial pathways.

- Inhibition of specific signaling pathways involved in tumor growth.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for But-3-en-1-yl 1H-imidazole-1-carboxylate, and how can reaction conditions be controlled to improve yields?

- Methodological Answer : The synthesis of imidazole carboxylates often involves coupling reactions between activated imidazole intermediates and alcohol derivatives. For example, a protocol analogous to the synthesis of MG-262-BP () can be adapted, where 1H-imidazole-1-carboxylate derivatives react with functionalized alcohols (e.g., but-3-en-1-ol) under carbamate-forming conditions. Key steps include:

- Activation of the imidazole nitrogen using reagents like triphosgene or carbonyl diimidazole.

- Nucleophilic substitution with the allylic alcohol (but-3-en-1-ol) in anhydrous solvents (e.g., THF or DCM) at 0–25°C.

- Monitoring reaction progress via TLC or LC-MS to optimize stoichiometry and minimize side reactions.

- Boronate intermediates (as in ) may require deprotection under mild acidic or oxidative conditions to preserve the allyl group’s integrity .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound, and how are data interpreted?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR are critical for confirming regiochemistry and detecting allylic protons (δ 4.5–5.5 ppm) and imidazole ring protons (δ 7.0–8.5 ppm). Coupling constants () in the allyl group (e.g., Hz for trans-configuration) help distinguish stereoisomers .

- High-Resolution Mass Spectrometry (HRMS) : Accurately determines molecular ion peaks (e.g., [M+H]) and fragments, validating the molecular formula.

- Infrared Spectroscopy (IR) : Confirms carbonyl stretches (~1700 cm) and imidazole C=N vibrations (~1600 cm) .

Q. How can computational methods like DFT assist in predicting the reactivity and stability of this compound derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize molecular geometries and predict electronic properties. For example:

- Frontier Molecular Orbital (FMO) analysis reveals HOMO-LUMO gaps, indicating susceptibility to nucleophilic/electrophilic attacks.

- Conformational studies assess steric hindrance in the allyl group, guiding synthetic modifications.

- Solvent effects (PCM models) simulate reaction environments, aiding in predicting solubility and stability .

Advanced Research Questions

Q. What strategies address regioselectivity challenges in Pd-catalyzed functionalization of this compound?

- Methodological Answer : Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura) require precise control of steric and electronic factors. Strategies include:

- Ligand Design : Bulky ligands (e.g., SPhos) favor coupling at less hindered positions of the imidazole ring.

- Directing Groups : Temporary protecting groups (e.g., Boc) can block reactive sites, enhancing selectivity.

- Substrate Preactivation : Halogenation (Br/I) at specific imidazole positions (C4/C5) directs coupling to desired sites, as seen in ’s biphenyl derivatives .

Q. How do crystallographic refinement programs like SHELX resolve structural ambiguities in imidazole carboxylate derivatives?

- Twinned Data : SHELXL’s twin refinement tools (BASF parameter) correct for pseudo-symmetry in allyl-containing structures.

- Disorder Modeling : The allyl group’s rotational freedom is resolved using PART instructions and restraints on bond distances/angles.

- High-Resolution Data : SHELXL’s aspherical scattering models (e.g., HAR) improve accuracy for light atoms (C, N, O) in planar imidazole rings .

Q. What methodological considerations are critical when analyzing conflicting pharmacokinetic data for bone-targeted derivatives of this compound?

- Methodological Answer : Bone-targeted analogs (e.g., ’s MG-262-BP) require:

- Binding Assays : Competitive ELISA or surface plasmon resonance (SPR) to measure affinity for hydroxyapatite (bone mineral).

- Metabolic Stability : LC-MS/MS quantifies degradation in simulated gastric fluid vs. plasma. Contradictions may arise from assay pH differences (e.g., acidic vs. physiological conditions).

- In Vivo vs. In Vitro Discrepancies : Adjust for protein binding effects using equilibrium dialysis and validate with pharmacokinetic modeling (e.g., compartmental analysis) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.